2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Description
2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride (CAS: 1354952-04-7) is a piperidine-substituted benzoic acid derivative with a molecular formula of C₁₂H₁₈Cl₂N₂O₂ and a molecular weight of 293.20 g/mol . It is commonly used as a building block in organic synthesis, particularly in pharmaceutical research for developing ligands targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors . The compound features a benzoic acid moiety linked to a 4-aminopiperidine ring, with two hydrochloride counterions enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIJJHQUEHXSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-aminopiperidine with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride
- CAS : 1286265-65-3
- Formula : C₁₄H₂₀N₂O₂·2HCl
- Key Features : Replaces the carboxylic acid group with a methyl ester, reducing polarity. Used in intermediate synthesis .
- Safety: No GHS classification, but requires standard PPE for handling .
- Stability: No specific reactivity hazards reported .
Benzyl 4-Aminopiperidine-1-carboxylate
- CAS : 120278-07-1
- Formula : C₁₃H₁₈N₂O₂
- Key Features : Lacks the benzoic acid group; instead, a benzyl ester is attached to the piperidine ring. Used in peptide coupling reactions .
- Safety : Requires respiratory protection (NIOSH/MSHA-approved) and chemical-resistant gloves .
- Physical Properties : Melting point 68°C; molar mass 234.29 g/mol .
Levocetirizine Dihydrochloride
- CAS : 130018-87-0
- Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Key Features : A clinically approved antihistamine with a piperazine ring and chlorophenyl groups. Shares the dihydrochloride salt but has a distinct pharmacophore .
- Applications : FDA-approved for allergic rhinitis and chronic urticaria .
3,5-Diaminobenzoic Acid Dihydrochloride
- CAS: Not specified
- Formula : C₇H₈N₂O₂·2HCl
- Key Features: Contains two amino groups on the benzoic acid ring, enhancing reactivity in polymer synthesis. No piperidine moiety .
- Purity : ≥98% (TCI America™) .
Comparative Analysis
Structural and Functional Differences
| Parameter | 2-(4-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride | Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride | Levocetirizine Dihydrochloride |
|---|---|---|---|
| Core Structure | Benzoic acid + 4-aminopiperidine | Methyl ester + 4-aminopiperidine | Piperazine + chlorophenyl groups |
| Molecular Weight | 293.20 g/mol | 333.25 g/mol | 461.81 g/mol |
| Solubility | High (due to dihydrochloride) | Moderate (ester reduces polarity) | High (pharmaceutical formulation) |
| Primary Use | Synthetic intermediate | Intermediate for drug discovery | Therapeutic agent |
Stability and Reactivity
Biological Activity
2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHClNO\
- Molecular Weight : Approximately 293.19 g/mol
- Solubility : Enhanced by the presence of hydrochloride groups, making it suitable for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Its structural similarity to known kinase inhibitors suggests potential in inhibiting cancer pathways.
- Neuroprotective Effects : The compound has been associated with neuroprotective activities, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, warranting further investigation.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Receptor Modulation : It may bind to and modulate the activity of various receptors involved in cellular signaling pathways.
- Enzyme Interaction : The compound is believed to influence the activity of certain enzymes, leading to changes in metabolic processes within cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits specific cancer pathways, showing promise as a therapeutic agent. | |
| Neuroprotective | Potentially protects neuronal cells from damage. | |
| Antimicrobial | Exhibits activity against various microbial strains. |
Case Study: Anticancer Activity
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound was tested against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, showing significant growth inhibition at concentrations above 5 μM.
Table 2: Inhibition Rates in Cancer Cell Lines
| Cell Line | Concentration (μM) | Inhibition Rate (%) |
|---|---|---|
| Hep-G2 | 5 | 45 |
| Hep-G2 | 10 | 70 |
| A2058 | 5 | 50 |
| A2058 | 10 | 75 |
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-aminopiperidine with a benzoic acid derivative (e.g., methyl 2-bromobenzoate) under alkaline conditions to form the piperidine-benzoic acid backbone. Subsequent acidification with hydrogen chloride yields the dihydrochloride salt .
Purification:
- Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis (C, H, N ± 0.3%) .
Basic: How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Grow crystals via slow evaporation in methanol/water.
- Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Validate bond lengths (e.g., C-N: 1.45–1.50 Å) and angles against standard databases .
- Cross-check with spectroscopic
Basic: What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use NIOSH-approved respirators if handling powders .
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
- Spill Management : Neutralize with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 25°C).
- Impurity Profiling : Quantify byproducts (e.g., unreacted 4-aminopiperidine) via LC-MS. Adjust synthetic protocols if impurities exceed 0.5% .
- Dose-Response Curves : Compare EC₅₀ values across studies using nonlinear regression (e.g., GraphPad Prism) to identify outliers .
Advanced: What computational approaches are effective for modeling its interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to targets like G-protein-coupled receptors (GPCRs). Set grid boxes to cover active sites (e.g., 25 ų for amine receptors) .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å acceptable) .
- QSAR Modeling : Train models with descriptors like logP and topological polar surface area (TPSA) to predict activity against homologous targets .
Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies at pH 3–9 (37°C, 14 days). Monitor via UV-Vis (λ = 260 nm for aromatic intermediates) .
- Degradation Pathways :
- Acidic Conditions (pH <3) : Hydrolysis of the piperidine ring forms 4-aminobenzoic acid.
- Alkaline Conditions (pH >8) : Decarboxylation of the benzoic acid group occurs.
- Mitigation : Buffer solutions (e.g., phosphate buffer, pH 6.5) minimize degradation during biological assays .
Advanced: What strategies are recommended for analyzing enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 4.6 × 150 mm) with hexane/isopropanol (80:20, 1.0 mL/min). Detect enantiomers at 254 nm .
- Circular Dichroism (CD) : Compare spectra with authentic standards; Δε values >0.5 indicate enantiomeric excess.
- Crystallographic Resolution : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) and validate via SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
